molecular formula C22H16ClN3O5 B12474233 2-[(E)-{[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-6-methoxy-4-nitrophenol

2-[(E)-{[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-6-methoxy-4-nitrophenol

Cat. No.: B12474233
M. Wt: 437.8 g/mol
InChI Key: LVSWJRWZRNDTGD-UHFFFAOYSA-N
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Description

2-[(E)-{[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-6-methoxy-4-nitrophenol is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-6-methoxy-4-nitrophenol typically involves the condensation of 2-aminophenol with aldehydes under specific reaction conditions. One common method includes using a pent-ethylene diammonium pentachloro bismuth catalyst at room temperature under solvent-free conditions . The reaction yields 2-aryl benzoxazole derivatives in good quantities.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of nanocatalysts can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-{[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-6-methoxy-4-nitrophenol undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce nitro groups to amines, altering the compound’s properties.

    Substitution: This reaction can replace specific atoms or groups within the molecule, leading to new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-containing compounds.

Scientific Research Applications

2-[(E)-{[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-6-methoxy-4-nitrophenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(E)-{[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-6-methoxy-4-nitrophenol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, its antimicrobial activity may result from disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-{[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-6-methoxy-4-nitrophenol stands out due to its unique combination of functional groups, which confer specific biological activities

Properties

Molecular Formula

C22H16ClN3O5

Molecular Weight

437.8 g/mol

IUPAC Name

2-[[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]iminomethyl]-6-methoxy-4-nitrophenol

InChI

InChI=1S/C22H16ClN3O5/c1-12-3-4-13(22-25-18-9-15(23)5-6-19(18)31-22)8-17(12)24-11-14-7-16(26(28)29)10-20(30-2)21(14)27/h3-11,27H,1-2H3

InChI Key

LVSWJRWZRNDTGD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)Cl)N=CC4=C(C(=CC(=C4)[N+](=O)[O-])OC)O

Origin of Product

United States

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